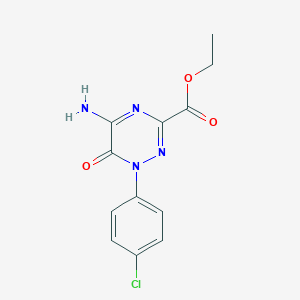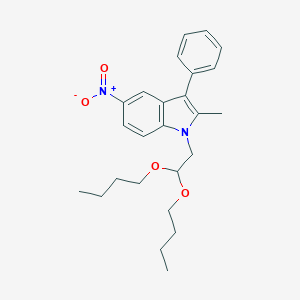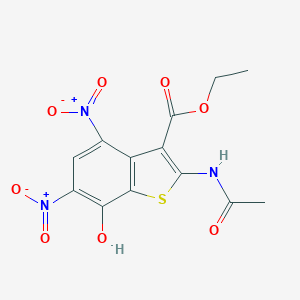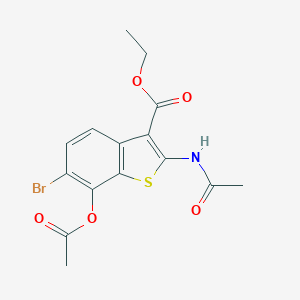![molecular formula C18H15N3O2S B512677 N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide CAS No. 73696-43-2](/img/structure/B512677.png)
N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide is a synthetic organic compound that belongs to the class of hydrazide-hydrazones. This compound is characterized by the presence of a hydrazinylcarbonyl group attached to a thiophene ring, which is further substituted with a phenyl group and a benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmaceutical sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide typically involves the condensation of N-[4-(hydrazinylcarbonyl)phenyl]benzamide with appropriate aldehydes. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include refluxing the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature within a specific range to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to achieve high efficiency and cost-effectiveness. The purity of the final product is ensured through rigorous quality control measures, including chromatographic techniques and spectroscopic analysis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinylcarbonyl group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups .
Scientific Research Applications
N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties.
Pharmaceutical Sciences: Research on this compound includes its potential use as a pharmacophore in drug design and development.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: This compound is explored for its potential use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylcarbonyl group is believed to play a crucial role in its biological activity by forming covalent bonds with target proteins, leading to inhibition or modulation of their function. The pathways involved in its mechanism of action include disruption of bacterial cell wall synthesis and interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(hydrazinylcarbonyl)phenyl]benzamide
- N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide
- N-[3-(hydrazinylcarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]benzamide
Uniqueness
N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide stands out due to its unique combination of a thiophene ring with a phenyl group and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Compared to similar compounds, it exhibits enhanced stability and specific activity against certain bacterial strains, highlighting its potential as a lead compound in drug development .
Properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)-4-phenylthiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c19-21-17(23)15-14(12-7-3-1-4-8-12)11-24-18(15)20-16(22)13-9-5-2-6-10-13/h1-11H,19H2,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWXOASZOCDJDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)NN)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
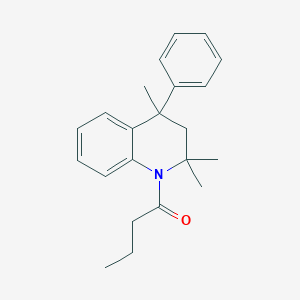

![4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512599.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512603.png)
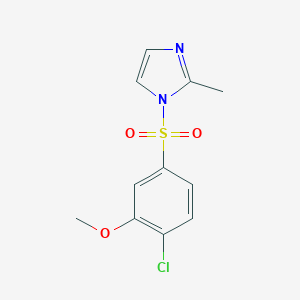
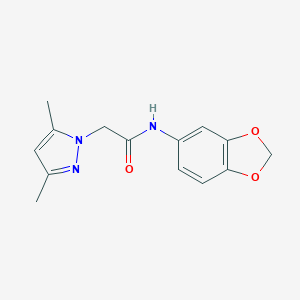
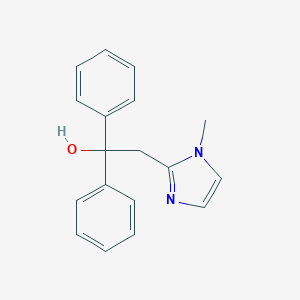
![5-[(2-Methoxy-5-methylphenyl)diazenyl]-8-quinolinol 1-oxide](/img/structure/B512612.png)
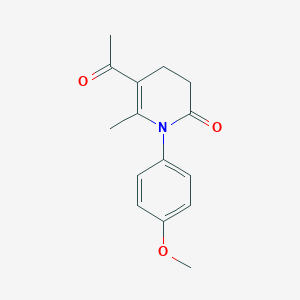
![2-(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-propenyl)-3-nitro-1-benzofuran-5-ol](/img/structure/B512644.png)
